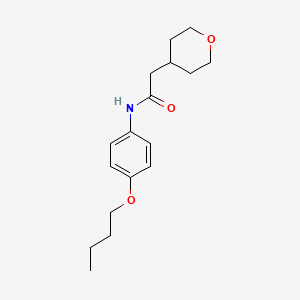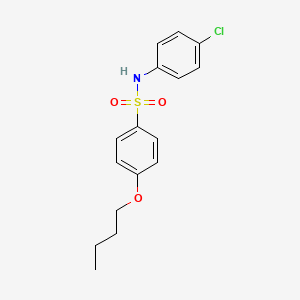
3-phenyl-1-(2-thienylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-1-(2-thienylcarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of 3-phenyl-1-(2-thienylcarbonyl)piperidine is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and proteins involved in the development of various diseases.
Biochemical and physiological effects:
Studies have shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine exhibits a range of biochemical and physiological effects. These include:
1. Neuroprotective effects: The compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
2. Cytotoxic effects: Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer research.
3. Anti-inflammatory effects: The compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-1-(2-thienylcarbonyl)piperidine in lab experiments include its potential neuroprotective, anti-cancer, and anti-inflammatory properties. However, the compound also has some limitations, including its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-1-(2-thienylcarbonyl)piperidine. Some of these include:
1. Further studies on the compound's mechanism of action to better understand its potential applications in various research areas.
2. Development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research purposes.
3. Studies on the compound's potential applications in other areas such as cardiovascular diseases and diabetes.
4. Development of new derivatives of 3-phenyl-1-(2-thienylcarbonyl)piperidine with improved properties for various research applications.
Conclusion:
In conclusion, 3-phenyl-1-(2-thienylcarbonyl)piperidine is a promising compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a range of biochemical and physiological effects, making it a potential candidate for various research areas. Further studies on the compound's mechanism of action and development of more efficient synthesis methods are needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 3-phenyl-1-(2-thienylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce 2-thienyl chloride. This is then reacted with piperidine to produce 2-thienylpiperidine, which is further reacted with benzaldehyde to produce 3-phenyl-1-(2-thienylcarbonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
3-phenyl-1-(2-thienylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the areas where the compound has been studied include:
1. Neurodegenerative diseases: Studies have shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine has potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: The compound has also been studied for its potential anti-cancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer research.
3. Anti-inflammatory effects: Studies have also shown that 3-phenyl-1-(2-thienylcarbonyl)piperidine exhibits anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(3-phenylpiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-11-19-15)17-10-4-8-14(12-17)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDXHDOMLSUUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)

![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)
